N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13533464
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3O |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C11H21N3O/c1-9(15)14(10-2-3-10)11-4-6-13(8-11)7-5-12/h10-11H,2-8,12H2,1H3/t11-/m1/s1 |
| Standard InChI Key | NOGHGZZAYOOCPL-LLVKDONJSA-N |
| Isomeric SMILES | CC(=O)N([C@@H]1CCN(C1)CCN)C2CC2 |
| SMILES | CC(=O)N(C1CC1)C2CCN(C2)CCN |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCN(C2)CCN |
Introduction
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and a cyclopropyl moiety, which contribute to its distinct chemical properties and interactions with biological targets.
Synthesis and Preparation
The synthesis of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves several key steps, including the formation of the pyrrolidine core and the introduction of the aminoethyl and cyclopropyl groups. Optimizing reaction conditions is crucial for achieving high yields and purity in the final product.
Biological Activities and Research Findings
Preliminary studies suggest that N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide may exhibit potential biological activities, although specific mechanisms of action and efficacy against various biological targets are still under investigation. Interaction studies are essential for understanding how this compound interacts with biological targets, which is critical for determining its viability as a therapeutic agent.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-Aminoethyl)pyrrolidine | Lacks cyclopropyl group | |
| Cyclopropylamine | Contains cyclopropyl but lacks pyrrolidine | |
| 2-Amino-N-(2-chlorobenzyl)-N-cyclopropyl-acetamide | Contains a chlorobenzyl group | |
| N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide | Pyrrolidine ring, aminoethyl group, and cyclopropyl-acetamide moiety |
Applications and Future Directions
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide has several applications across various fields, primarily in medicinal chemistry. Further research is needed to elucidate its specific mechanisms of action and to explore its potential as a therapeutic agent.
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